molecular formula C8H12INO B13969434 4-(Tert-butyl)-5-(iodomethyl)oxazole

4-(Tert-butyl)-5-(iodomethyl)oxazole

Cat. No.: B13969434
M. Wt: 265.09 g/mol
InChI Key: NCLCFIUCRGPFBC-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-5-(iodomethyl)oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a tert-butyl group at the fourth position and an iodomethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-5-(iodomethyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl-substituted ketones with iodomethyl-substituted amines in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups efficiently, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-5-(iodomethyl)oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like tert-butyl hydroperoxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and reduced derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(Tert-butyl)-5-(iodomethyl)oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-5-(iodomethyl)oxazole involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyl)-5-(bromomethyl)oxazole
  • 4-(Tert-butyl)-5-(chloromethyl)oxazole
  • 4-(Tert-butyl)-5-(fluoromethyl)oxazole

Uniqueness

4-(Tert-butyl)-5-(iodomethyl)oxazole is unique due to the presence of the iodomethyl group, which provides distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, offering different pathways for chemical transformations .

Properties

Molecular Formula

C8H12INO

Molecular Weight

265.09 g/mol

IUPAC Name

4-tert-butyl-5-(iodomethyl)-1,3-oxazole

InChI

InChI=1S/C8H12INO/c1-8(2,3)7-6(4-9)11-5-10-7/h5H,4H2,1-3H3

InChI Key

NCLCFIUCRGPFBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(OC=N1)CI

Origin of Product

United States

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